![molecular formula C8H13N3O2 B13953421 6-(2-Aminoacetyl)-1,6-diazaspiro[3.4]octan-2-one](/img/structure/B13953421.png)
6-(2-Aminoacetyl)-1,6-diazaspiro[3.4]octan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(2-Aminoacetyl)-1,6-diazaspiro[3.4]octan-2-one is a chemical compound with a unique spirocyclic structure. This compound is of interest due to its potential applications in medicinal chemistry and its role as a building block for more complex molecules. The spirocyclic framework imparts rigidity and three-dimensionality, which can be advantageous in drug design.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-Aminoacetyl)-1,6-diazaspiro[3.4]octan-2-one typically involves a multi-step process. One common method starts with the preparation of a suitable precursor, such as a diazaspiro compound, followed by functional group transformations to introduce the aminoacetyl moiety. Key steps may include cyclization reactions, amination, and acylation under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of robust purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
6-(2-Aminoacetyl)-1,6-diazaspiro[3.4]octan-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines. Substitution reactions can lead to a wide range of derivatives with different functional groups.
Scientific Research Applications
6-(2-Aminoacetyl)-1,6-diazaspiro[3.4]octan-2-one has several scientific research applications:
Chemistry: It serves as a versatile building block for synthesizing more complex molecules, particularly in the development of spirocyclic compounds.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.
Industry: The compound can be used in the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 6-(2-Aminoacetyl)-1,6-diazaspiro[3.4]octan-2-one involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on proteins or enzymes, potentially modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other spirocyclic diazaspiro compounds, such as 2,6-diazaspiro[3.4]octan-7-one and 2,6-diazaspiro[3.4]octan-5-one. These compounds share the spirocyclic framework but differ in the functional groups attached to the core structure.
Uniqueness
What sets 6-(2-Aminoacetyl)-1,6-diazaspiro[3.4]octan-2-one apart is the presence of the aminoacetyl group, which imparts unique chemical and biological properties. This functional group can enhance the compound’s reactivity and its ability to interact with biological targets, making it a valuable scaffold in medicinal chemistry.
Properties
Molecular Formula |
C8H13N3O2 |
|---|---|
Molecular Weight |
183.21 g/mol |
IUPAC Name |
7-(2-aminoacetyl)-1,7-diazaspiro[3.4]octan-2-one |
InChI |
InChI=1S/C8H13N3O2/c9-4-7(13)11-2-1-8(5-11)3-6(12)10-8/h1-5,9H2,(H,10,12) |
InChI Key |
NGUSWCPFFDCQOQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC12CC(=O)N2)C(=O)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


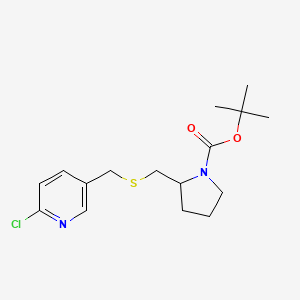
![2-Amino-1-(7-(mercaptomethyl)-2-azaspiro[4.4]nonan-2-yl)propan-1-one](/img/structure/B13953346.png)
![1H-Isoindole-1,3(2H)-dione, 2-[2-[[3-methyl-4-[[6-(methylsulfonyl)-2-benzothiazolyl]azo]phenyl]amino]ethyl]-](/img/structure/B13953353.png)
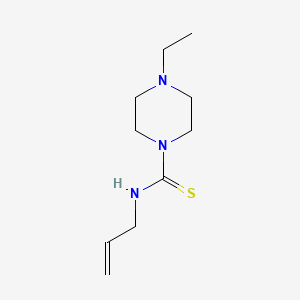
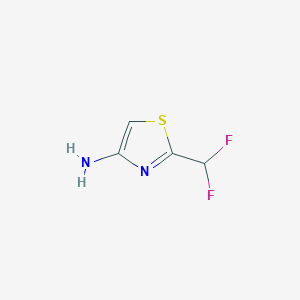
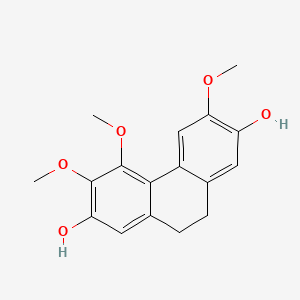
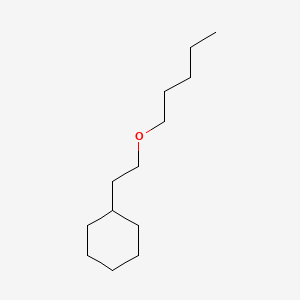
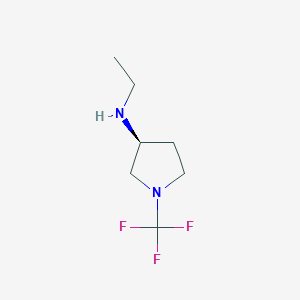
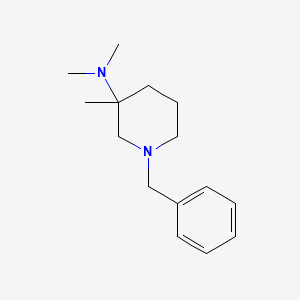
![4-[(2-Bromo-5-nitrobenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13953395.png)
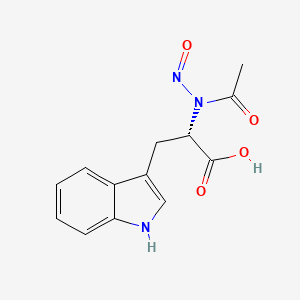

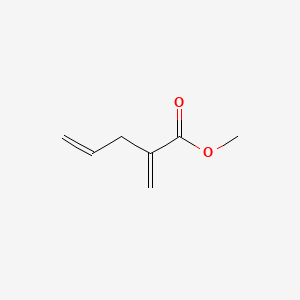
![2H-Imidazo[4,5-G]benzoxazole](/img/structure/B13953427.png)
